3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-(propan-2-yl)propanamide
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Overview
Description
The compound “3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-(propan-2-yl)propanamide” is a complex organic molecule that contains a thiophene ring and a thiazole ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiazole is also a five-membered ring but contains three carbon atoms, one nitrogen atom, and one sulfur atom .
Scientific Research Applications
Antimicrobial Activity
Thiazoles, including our compound of interest, exhibit remarkable antimicrobial properties. Researchers have identified derivatives with sulfazole moieties as potent antimicrobial agents. These compounds can combat bacterial, fungal, and other microbial infections .
Antiretroviral Potential
Our compound’s structural features make it an intriguing candidate for antiretroviral therapy. Thiazoles have been investigated for their ability to inhibit HIV protease enzymes, with compounds like ritonavir demonstrating promising results .
Antifungal Properties
Thiazoles play a crucial role in the fight against fungal infections. Abafungin, a thiazole derivative, exhibits potent antifungal activity. Researchers continue to explore novel thiazole-based compounds for improved efficacy .
Anticancer Applications
Tiazofurin, another thiazole-containing compound, has shown anticancer potential. Its mechanism involves inhibiting nucleotide biosynthesis, making it a valuable candidate for cancer treatment .
Neuroprotective and Anti-Inflammatory Effects
Thiazoles have been linked to neuroprotective and anti-inflammatory activities. Compounds containing this scaffold, such as meloxicam, hold promise for managing neuroinflammatory conditions and Alzheimer’s disease .
Cardiovascular Health
Thiazoles also exhibit antihypertensive effects. Researchers have explored their use in managing hypertension and related cardiovascular conditions .
Antioxidant Properties
The thiazole moiety contributes to antioxidant activity. These compounds scavenge free radicals, protecting cells from oxidative damage .
Hepatoprotective Potential
Certain thiazole derivatives have demonstrated hepatoprotective effects, safeguarding liver health .
Mechanism of Action
Target of Action
The compound, also known as “3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-N-(propan-2-yl)propanamide”, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound. Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may affect pathways related to cell growth and proliferation . .
Pharmacokinetics
The pharmacokinetics, including the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, of a compound can greatly impact its bioavailability and therapeutic effect. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The result of a compound’s action can be observed at the molecular and cellular level. For instance, some thiazole derivatives have demonstrated anti-inflammatory and analgesic activity . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the solubility of a compound can affect its absorption and distribution in the body . .
properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-9(2)15-13(17)7-6-12-14(16-10(3)19-12)11-5-4-8-18-11/h4-5,8-9H,6-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFUNANEVLQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC(C)C)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide |
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